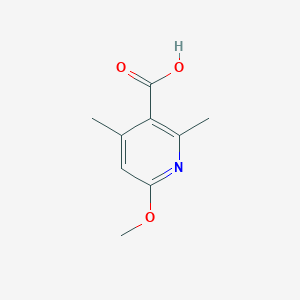

3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl- is an organic compound belonging to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring bearing a carboxylic acid group. The presence of methoxy and dimethyl groups at specific positions on the pyridine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl- typically involves the functionalization of a pyridine ring. One common method is the methylation of 3-pyridinecarboxylic acid followed by methoxylation. The reaction conditions often include the use of methylating agents such as methyl iodide and methoxylating agents like sodium methoxide under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or platinum in conjunction with suitable ligands can facilitate the methylation and methoxylation reactions. Continuous flow reactors may also be employed to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides

Reduction: Alcohols or aldehydes

Substitution: Halogenated or nitrated pyridine derivatives

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of pyridinecarboxylic acids exhibit anticancer properties. Specifically, compounds like 3-pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl-, have been studied for their ability to inhibit cancer cell proliferation. A study conducted by Robey et al. (2005) highlighted the effectiveness of similar compounds in targeting the ABCG2 transporter, which is known to play a role in drug resistance in cancer therapies .

2. Antibiotic Properties

Pyridinecarboxylic acids are also investigated for their antibacterial effects. The structure of 3-pyridinecarboxylic acid derivatives suggests potential activity against various bacterial strains. Specific studies have shown that modifications to the pyridine ring can enhance antimicrobial efficacy, making these compounds valuable in developing new antibiotics .

Agricultural Applications

1. Pesticides and Herbicides

The compound has been explored as a potential active ingredient in agricultural chemicals. Its structure allows for interactions with plant enzymes and pests, which can lead to effective pest control strategies. Regulatory evaluations indicate that derivatives of pyridinecarboxylic acids can be formulated into herbicides that target specific weed species without harming crops .

2. Plant Growth Regulators

Research suggests that certain pyridine derivatives can act as plant growth regulators. These compounds influence physiological processes in plants, promoting growth or enhancing resistance to environmental stressors .

Material Science Applications

1. Synthesis of Functional Materials

3-Pyridinecarboxylic acid derivatives are utilized in synthesizing novel materials with specific electronic or optical properties. Their ability to form coordination complexes with metals makes them suitable for applications in catalysis and sensor technology .

2. Polymer Chemistry

In polymer science, pyridinecarboxylic acids are incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The incorporation of these compounds into polymers has been shown to improve their performance in various applications, including coatings and adhesives .

Table 1: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

A study published in "Organic Process Research & Development" demonstrated the anticancer potential of pyridinecarboxylic acid derivatives against human cancer cell lines. The results showed a significant reduction in cell viability when treated with these compounds, indicating their potential as therapeutic agents .

Case Study 2: Agricultural Impact

Field trials conducted on the use of pyridinecarboxylic acid-based herbicides revealed effective control over specific weed populations while maintaining crop yield. This research supports the viability of these compounds as environmentally friendly alternatives to traditional herbicides .

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular functions. The methoxy and dimethyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

3-Pyridinecarboxylic acid, 6-hydroxy-: Similar structure but with a hydroxy group instead of a methoxy group.

2-Pyridinecarboxylic acid, 6-methyl-: Similar structure but with a methyl group at the 6-position instead of a methoxy group.

4-Pyridinecarboxylic acid, 2,6-dimethyl-: Similar structure but with dimethyl groups at the 2 and 6 positions.

Uniqueness

3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl- is unique due to the specific arrangement of methoxy and dimethyl groups on the pyridine ring. This arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl- is a derivative of pyridinecarboxylic acids, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antibacterial, anticancer, and antidiabetic research. This article synthesizes various studies to explore the biological activity of this compound.

- Molecular Formula : C₈H₉NO₂

- Molecular Weight : 153.16 g/mol

- CAS Number : Not specified but related compounds exist under similar identifiers.

Antibacterial Activity

Research indicates that 3-pyridinecarboxylic acid derivatives exhibit significant antibacterial properties. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values for related compounds range from 156.2 to 625 mg/L against various bacterial strains, including Acinetobacter baumannii and Escherichia coli .

Anticancer Activity

The anticancer potential of 3-pyridinecarboxylic acid derivatives has been demonstrated through various assays:

- Cytotoxicity Tests : Compounds have shown IC₅₀ values indicating significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported IC₅₀ values of approximately 150 µg/mL for MCF-7 cells .

- Mechanism of Action : Apoptotic studies reveal that these compounds can upregulate pro-apoptotic genes (e.g., caspase-3, Bax) while downregulating anti-apoptotic markers (e.g., Bcl-2), suggesting a mechanism that promotes programmed cell death in cancer cells .

Antidiabetic Activity

The compound has also been investigated for antidiabetic properties:

- Enzyme Inhibition : It exhibits inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. IC₅₀ values for these activities were reported as 224 µg/mL and 243 µg/mL respectively .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- In Vitro Evaluation : A study published in MDPI evaluated the antibacterial and anticancer activities of related pyridine derivatives, confirming their efficacy against specific bacterial strains and cancer cell lines .

- Pharmacokinetic Profiles : Computational analysis suggests favorable pharmacokinetic properties for these compounds, including good oral bioavailability and permeability through biological membranes .

- Comparative Studies : A comparative analysis with existing drugs showed that certain derivatives of pyridinecarboxylic acids outperformed conventional antibiotics in specific assays .

Data Summary

| Biological Activity | Target | IC₅₀ Value |

|---|---|---|

| Antibacterial | E. coli | 156.2 - 625 mg/L |

| Anticancer | MCF-7 | ~150 µg/mL |

| Antidiabetic | α-amylase | 224 µg/mL |

| Antidiabetic | α-glucosidase | 243 µg/mL |

Properties

CAS No. |

630082-82-5 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

6-methoxy-2,4-dimethylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H11NO3/c1-5-4-7(13-3)10-6(2)8(5)9(11)12/h4H,1-3H3,(H,11,12) |

InChI Key |

NUUAFMUCSUUAQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.